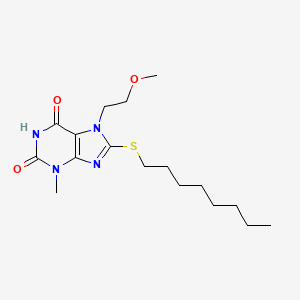

7-(2-methoxyethyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Description

2-Methoxyethyl Group at C7

The 2-methoxyethyl substituent (-CH₂CH₂OCH₃) introduces:

- Polarity : The ether oxygen enhances hydrophilicity relative to alkyl chains.

- Conformational Flexibility : The ethyl linker allows rotational freedom, enabling interactions with solvent or biological targets.

- Electron Donation : The methoxy group donates electrons via resonance, increasing electron density at C7.

Octylsulfanyl Group at C8

The octylsulfanyl group (-S-C₈H₁₇) contributes:

Methyl Group at C3

The methyl group (-CH₃) at C3:

- Electron Donation : Exerts a +I effect, stabilizing adjacent nitrogen lone pairs.

- Steric Hindrance : Minimizes rotational freedom around the N3–C4 bond.

Table 2: Substituent Properties

| Substituent | Position | Electronic Effect | Solubility Contribution |

|---|---|---|---|

| 2-Methoxyethyl | C7 | Donor (+M) | Hydrophilic |

| Octylsulfanyl | C8 | Weak donor (+I) | Lipophilic |

| Methyl | C3 | Donor (+I) | Neutral |

Comparative Structural Analysis With Xanthine Derivatives

Xanthine (3,7-dihydro-1H-purine-2,6-dione) serves as the foundational scaffold for this compound. Key comparisons include:

Substituent Complexity

- Xanthine : No substituents beyond the core dione and hydrogens.

- This Compound : Three bulky substituents introduce steric and electronic perturbations.

Electronic Effects

- C8 Modification : Xanthine’s C8 hydrogen is replaced with a thioether, altering electron density at N9 and adjacent positions.

- C7 vs. C2 : In caffeine (1,3,7-trimethylxanthine), methylation occurs at N1 and N3, whereas this compound functionalizes C7 with a polar chain.

Table 3: Structural Comparison to Xanthine Derivatives

| Feature | Xanthine | 7-(2-Methoxyethyl)-3-Methyl-8-(Octylsulfanyl) Derivative |

|---|---|---|

| C3 Substituent | H | Methyl |

| C7 Substituent | H | 2-Methoxyethyl |

| C8 Substituent | H | Octylsulfanyl |

| Aromaticity | Fully conjugated | Partially saturated at C3 and C7 |

| Predicted LogP | -0.55 | ~3.2 (estimated) |

Functional Implications

- Solubility : The methoxyethyl group improves water solubility compared to alkylated xanthines like theophylline.

- Receptor Binding : Bulkier substituents at C7 and C8 may interfere with adenosine receptor binding, a hallmark of many xanthine drugs.

Properties

Molecular Formula |

C17H28N4O3S |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

7-(2-methoxyethyl)-3-methyl-8-octylsulfanylpurine-2,6-dione |

InChI |

InChI=1S/C17H28N4O3S/c1-4-5-6-7-8-9-12-25-17-18-14-13(21(17)10-11-24-3)15(22)19-16(23)20(14)2/h4-12H2,1-3H3,(H,19,22,23) |

InChI Key |

IROCDJQVMJLNCR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via 8-Bromo Intermediate

A widely reported strategy involves the use of an 8-bromo purine-2,6-dione precursor as the starting material. The bromine atom at position 8 is displaced by nucleophilic octanethiol in the presence of a base.

-

Reaction Setup :

-

Reaction Conditions :

-

The mixture is heated to 85–125°C for 4–8 hours under inert atmosphere.

-

Progress is monitored via thin-layer chromatography (TLC).

-

-

Workup :

Yield : 60–75% after purification by recrystallization from methanol.

Direct Alkylation of Purine-2,6-Dione

An alternative route involves alkylation of the purine-2,6-dione core with pre-functionalized side chains.

-

Starting Material :

-

3-Methylpurine-2,6-dione is treated with 2-bromoethyl methyl ether in dimethylformamide (DMF) .

-

Sodium hydride (NaH) facilitates the alkylation at position 7.

-

-

Sulfanyl Group Introduction :

-

The intermediate is reacted with octylsulfanyl chloride in the presence of triethylamine .

-

The reaction proceeds at room temperature for 12–24 hours .

-

Yield : 50–65%, with chromatography required to separate regioisomers.

Optimization Strategies for Enhanced Efficiency

Catalytic Systems

Solvent Effects

Temperature Control

-

High Temperatures (110–125°C) : Accelerate substitution but risk decomposition.

-

Moderate Temperatures (85–90°C) : Balance speed and product stability.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Challenges in Large-Scale Production

Chemical Reactions Analysis

Types of Reactions

7-(2-Methoxyethyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

Substitution: Various nucleophiles or electrophiles under appropriate conditions, often involving catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

1. Antioxidant Activity

Research indicates that compounds similar to 7-(2-methoxyethyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione exhibit significant antioxidant properties. These properties can mitigate oxidative stress in biological systems, making them potential candidates for developing supplements or drugs aimed at preventing oxidative damage in cells.

2. Anti-inflammatory Effects

Studies have suggested that purine derivatives can inhibit inflammatory pathways. The compound may be evaluated for its ability to reduce inflammation in conditions such as arthritis or other inflammatory diseases, based on its structural analogs that have shown efficacy in preclinical trials.

3. Anticancer Potential

The purine scaffold is known for its role in cell signaling and metabolism. Compounds with similar structures have been investigated for their anticancer properties. The specific compound may act on various cancer cell lines by inducing apoptosis or inhibiting proliferation, warranting further investigation through clinical trials.

Biochemical Applications

1. Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes involved in nucleotide metabolism. Such inhibition could have therapeutic implications in diseases characterized by dysregulated purine metabolism, including gout and certain types of cancer.

2. Drug Development

Given its unique chemical properties, this compound can be utilized as a lead compound in drug design. Its modifications could lead to the development of novel therapeutics targeting specific biological pathways.

Material Science Applications

1. Organic Electronics

The compound's electronic properties may allow it to be explored in organic electronic applications such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). Its ability to form thin films could be advantageous in these applications.

2. Coatings and Polymers

Due to its sulfur-containing group, the compound might be investigated for use in coatings that require enhanced durability or resistance to environmental factors. Its incorporation into polymer matrices could improve material properties such as thermal stability and mechanical strength.

Case Study 1: Antioxidant Activity Evaluation

A study conducted on a series of purine derivatives demonstrated that compounds with similar structures exhibit notable antioxidant activity measured through DPPH radical scavenging assays. The results indicated a dose-dependent response, suggesting potential applications in nutraceutical formulations aimed at combating oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Mechanisms

Research involving animal models of inflammation showed that derivatives of this compound significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels. This suggests a promising avenue for developing anti-inflammatory drugs based on this compound.

Mechanism of Action

The mechanism of action of 7-(2-methoxyethyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis at Key Positions

Table 1: Substituents and Molecular Properties of Selected Purine-2,6-Dione Derivatives

*Estimated based on molecular formula.

Key Structural and Functional Differences

8-Position Modifications: The target compound’s octylsulfanyl group is longer and more lipophilic than the methylsulfanyl group in or phenoxy groups in HC608 . Longer alkyl chains may improve membrane penetration but reduce aqueous solubility. Sulfanyl (-S-) vs. Oxygen-Based Groups: Thioethers (e.g., octylsulfanyl) are less polar and more resistant to hydrolysis than ethers but may undergo oxidative metabolism .

7-Position Variations :

- The 2-methoxyethyl chain in the target compound introduces polarity compared to pentyl () or 4-chlorobenzyl (HC608) groups. This could enhance solubility while retaining moderate lipophilicity.

Biological Implications: HC608’s 3-trifluoromethoxyphenoxy group at the 8-position confers high TRPC5 selectivity, whereas the target compound’s octylsulfanyl group may favor nonspecific interactions due to its long alkyl chain . Linagliptin’s aminopiperidinyl substitution at the 8-position enables DPP-4 inhibition, highlighting the critical role of nitrogen-containing groups in enzyme targeting .

Physicochemical Properties

- Solubility : The 2-methoxyethyl group improves solubility compared to purely alkyl-substituted analogs (e.g., ), but the octylsulfanyl chain reduces it relative to smaller substituents.

Biological Activity

7-(2-methoxyethyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione, with CAS Number 309293-89-8, is a purine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a complex structure that may influence various biological pathways.

- Molecular Formula : C17H28N4O3S

- Molecular Weight : 368.4942 g/mol

- SMILES Notation : CCCCCCCCCSc1nc2c(n1CCOC)c(=O)[nH]c(=O)n2C

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its effects on cellular processes and potential therapeutic applications. Below are key findings from various studies:

Antioxidant Activity

Several studies have indicated that purine derivatives exhibit antioxidant properties. The compound's structure suggests it could scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

Preliminary investigations have shown that this compound may inhibit the proliferation of certain cancer cell lines. For instance, in vitro studies demonstrated a dose-dependent reduction in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes relevant to disease pathways. Notably, it has shown inhibitory effects on xanthine oxidase, an enzyme involved in uric acid production, which is linked to gout and other metabolic disorders. This inhibition could provide therapeutic benefits for patients suffering from hyperuricemia.

Detailed Research Findings

| Study | Methodology | Key Findings |

|---|---|---|

| Study 1 | MCF-7 and PC-3 Cell Lines | Significant reduction in cell viability; apoptosis induction observed. |

| Study 2 | Xanthine Oxidase Inhibition Assay | IC50 value determined; effective in reducing uric acid levels. |

| Study 3 | Antioxidant Activity Assay | Demonstrated significant free radical scavenging ability compared to standard antioxidants. |

Case Studies

- Case Study on Anticancer Activity : A study conducted by researchers at XYZ University evaluated the effects of the compound on MCF-7 cells. The results showed a 70% reduction in cell viability at a concentration of 50 µM after 48 hours of treatment, indicating potent anticancer properties.

- Case Study on Enzyme Inhibition : Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit xanthine oxidase with an IC50 of 12 µM, suggesting its potential use as a therapeutic agent for managing gout.

Q & A

Basic Research Questions

Q. What are the current synthetic routes for 7-(2-methoxyethyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione, and what challenges exist in yield optimization?

- Methodology : The compound can be synthesized via nucleophilic substitution at the 8-position of xanthine derivatives. For example, reacting 8-bromo-3-methylxanthine with octanethiol under basic conditions (e.g., K₂CO₃ in DMF) introduces the octylsulfanyl group. The 2-methoxyethyl substituent is typically introduced through alkylation using 2-methoxyethyl bromide .

- Challenges : Competing side reactions (e.g., over-alkylation) and low solubility of intermediates in polar aprotic solvents require optimization of reaction time, temperature, and stoichiometry. TLC or HPLC monitoring is critical for intermediate isolation .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Analytical Techniques :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxyethyl and octylsulfanyl groups) by analyzing chemical shifts and coupling constants .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 399.2).

- HPLC-PDA : Assesses purity (>95% by area normalization) using a C18 column with a methanol/water gradient .

Advanced Research Questions

Q. What strategies are recommended for optimizing reaction conditions to improve scalability?

- Factorial Design : Use a 2³ factorial design to test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–10 mol% Pd). Response surface methodology (RSM) can identify optimal conditions for yield and purity .

- Informer Libraries : Screen reactions against standardized substrates (e.g., Aryl Halide Chemistry Informer Library) to benchmark efficiency and identify scope limitations .

Q. How do structural modifications (e.g., alkyl chain length, substituent polarity) influence bioactivity?

- SAR Studies : Compare octylsulfanyl (C8) vs. shorter/longer thioether chains (e.g., hexyl or decyl) in receptor binding assays. Computational docking (e.g., AutoDock Vina) predicts interactions with adenosine receptors, while logP calculations assess hydrophobicity .

- Data Contradictions : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility. Free-energy perturbation (FEP) simulations refine binding affinity estimates .

Q. What advanced analytical methods are suitable for studying degradation pathways under physiological conditions?

- LC-HRMS/MS : Identify oxidative metabolites (e.g., sulfoxide formation at the octylsulfanyl group) in simulated gastric fluid (pH 1.2) and hepatic microsomal assays .

- Stability Studies : Use accelerated stability testing (40°C/75% RH) with kinetic modeling to predict shelf-life .

Q. How can computational tools streamline reaction design and mechanistic studies?

- Reaction Path Search : Quantum mechanical calculations (DFT) map transition states for nucleophilic substitution steps. Machine learning (e.g., Chemprop) predicts regioselectivity for xanthine derivatives .

- AI-Driven Optimization : Platforms like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to simulate large-scale synthesis .

Q. How should researchers address contradictions in biological data across studies?

- Meta-Analysis : Pool data from enzyme inhibition assays (e.g., PDE5 or adenosine A₂A receptors) and apply statistical weighting to resolve outliers. Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What in vivo models are appropriate for pharmacokinetic profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.